6-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)hexanal 2,2,2-trifluoroacetate
Descripción
6-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)hexanal 2,2,2-trifluoroacetate is a pyrimidine derivative characterized by a 2,4-diamino-6-oxo-dihydropyrimidine core linked to a hexanal moiety, with a trifluoroacetate counterion enhancing solubility and stability. This compound shares structural motifs with inhibitors of folate metabolism enzymes (e.g., TbFolD in Trypanosoma brucei) and purine biosynthesis (e.g., glycinamide ribonucleotide transformylase, GAR Tfase) . Its hexanal side chain may influence membrane permeability compared to shorter-chain analogs, while the trifluoroacetate group likely stabilizes the salt form during synthesis .
Propiedades
Número CAS |
647831-48-9 |
|---|---|
Fórmula molecular |
C12H17F3N4O4 |
Peso molecular |
338.28 g/mol |
Nombre IUPAC |
6-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)hexanal;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H16N4O2.C2HF3O2/c11-8-7(5-3-1-2-4-6-15)9(16)14-10(12)13-8;3-2(4,5)1(6)7/h6H,1-5H2,(H5,11,12,13,14,16);(H,6,7) |
Clave InChI |
PKNJVGOSJWGBTL-UHFFFAOYSA-N |
SMILES canónico |
C(CCC=O)CCC1=C(N=C(NC1=O)N)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Métodos De Preparación
The synthesis of 6-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)hexanal 2,2,2-trifluoroacetate involves multiple steps. One reported method includes the reaction of 4-hydroxy-2,5,6-triaminopyrimidine sulfate with ethyl 4-isocyanatobenzoate in the presence of acetonitrile and sodium hydroxide . The intermediate products are then further reacted with various α-amino acids or γ-amino butyric acid using N-methylmorpholine and 2-chloro-4,6-dimethoxy-1,3,5-triazine as coupling reagents .
Análisis De Reacciones Químicas
This compound can undergo several types of chemical reactions, including:
Oxidation: The presence of amino groups makes it susceptible to oxidation reactions.
Reduction: The carbonyl group in the hexanal moiety can be reduced to an alcohol.
Substitution: The amino groups can participate in substitution reactions, particularly nucleophilic substitutions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)hexanal 2,2,2-trifluoroacetate has been studied for its potential as an antiparasitic agent. It has shown inhibitory activity against the enzyme N(5),N(10)-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD) in Trypanosoma brucei, a parasite responsible for African sleeping sickness . This compound’s ability to inhibit FolD makes it a promising candidate for the development of new antiparasitic drugs.
Mecanismo De Acción
Comparación Con Compuestos Similares
Antiparasitic Pyrimidine Derivatives
Compound 2 () :
- Structure: 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl ureido derivative.
- Activity : Inhibits T. brucei folate dehydrogenase (TbFolD) with IC₅₀ = 2.2 µM and antiparasitic activity (IC₅₀ = 49 µM).
- Key Feature : Ureido group enhances binding to TbFolD’s active site, as confirmed by X-ray crystallography .
- The trifluoroacetate may improve pharmacokinetics over neutral analogs.
Anticancer Pyrimidine Derivatives
Compound from :
- Structure: N-4-[5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-(2,2,2-trifluoroacetyl)pentyl]benzoyl-L-glutamic acid.
- Activity : Inhibits GAR Tfase (IC₅₀ ~ low micromolar range), disrupting purine biosynthesis in cancer cells .
- Key Feature : The trifluoroacetyl group and glutamic acid side chain enhance target engagement.
- Comparison : The target compound lacks the benzoyl-glutamic acid moiety, suggesting reduced affinity for GAR Tfase but possibly improved selectivity for other targets.
Compound 10 () :
- Structure: 2-(4-(6-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-1,1,1-trifluoro-2-oxohexan-3-yl)benzamido)acetic acid.
- Synthesis : Trifluoroacetic acid (TFA) is used to form the trifluoroacetylated intermediate .
- Comparison : The hexanal chain in the target compound may offer metabolic stability over the acetylated side chain in Compound 10.
Structural and Pharmacokinetic Variations
Research Implications and Limitations
- Structural Insights : The hexanal chain in the target compound may extend interactions with hydrophobic enzyme pockets, as seen in TbFolD inhibitors . However, the absence of a ureido or benzoyl-glutamic group could limit activity against specific targets.
- Synthetic Challenges : Trifluoroacetate formation, as in , requires controlled conditions to avoid side reactions .
- Data Gaps: No direct enzymatic or cellular activity data exist for the target compound; predictions are based on structural analogs.
Actividad Biológica
The compound 6-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)hexanal 2,2,2-trifluoroacetate is a derivative of pyrimidine and has garnered attention for its potential biological activities, particularly in the context of antiparasitic properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C12H14F3N5O3
- Molecular Weight : 321.27 g/mol
- IUPAC Name : 6-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)hexanal 2,2,2-trifluoroacetate
The primary biological activity of this compound appears to stem from its role as an inhibitor of the enzyme N(5),N(10)-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD) . This enzyme is crucial for the growth and survival of certain pathogens, including Trypanosoma brucei, the causative agent of African sleeping sickness.
Inhibition Studies
In vitro studies have demonstrated that 6-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)hexanal 2,2,2-trifluoroacetate exhibits significant inhibitory activity against TbFolD. The compound showed an IC50 value of approximately 49 μM , indicating moderate potency as an antiparasitic agent .
Selectivity and Toxicity
Comparative studies have indicated that this compound has a selectivity index suggesting it is more effective against T. brucei than against human macrophages. This selectivity is crucial for developing therapeutic agents that minimize toxicity to human cells while effectively targeting parasites .
Antiparasitic Activity
A notable study characterized various derivatives of pyrimidine compounds and their effects on T. brucei. The findings highlighted that compounds similar to 6-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)hexanal 2,2,2-trifluoroacetate exhibited dose-dependent killing effects on the parasite in vitro. The study also noted that while several compounds showed micromolar activity against TbFolD, only a few demonstrated significant antiparasitic activity .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) has revealed that modifications to the pyrimidine ring can significantly affect biological activity. For instance, altering functional groups or substituents can enhance binding affinity to the target enzyme or improve selectivity towards parasitic cells over human cells .
Data Table: Summary of Biological Activities
| Compound Name | IC50 (μM) | Target Enzyme | Selectivity Index |
|---|---|---|---|
| 6-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)hexanal | 49 | TbFolD | >4 (compared to human macrophages) |
| Reference Compound (Pentamidine) | 1.6 | TbFolD | - |
| Other Pyrimidine Derivatives | Varies | TbFolD | Varies |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
